![molecular formula C26H22N2O4 B2762207 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-22-6](/img/structure/B2762207.png)

3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

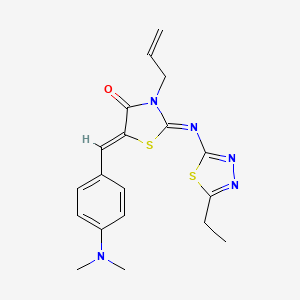

Compounds with indole and naphtho-furan moieties are often found in pharmaceuticals and bioactive compounds. They can exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported .Molecular Structure Analysis

The molecular structure of such compounds is typically determined by techniques like nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of amide bonds, which can be facilitated by dehydrating agents .Scientific Research Applications

Biological Activity and Pharmacology

- Serotonin Modulation : This compound acts as a serotonin releaser and enhancer, making it relevant for potential therapeutic applications related to mood disorders and neurotransmitter regulation .

- Biological Precursor : It serves as a biosynthetic precursor for several alkaloids and bioactive natural products. Researchers often use it as a building block in the total synthesis of biologically significant compounds .

Chemical and Pharmaceutical Applications

- Coumarin Scaffold : The compound contains a coumarin core (2H-1-benzopyran-2-one), which is a versatile oxygen-containing heterocycle. Coumarins are found in various natural products and exhibit diverse biological and pharmacological activities .

- Drug Development : Several coumarin analogs, such as novobiocin, chlorobiocin, coumermycin, simocyclinone, demiflins, and flavaxate, have been developed into useful drugs. These compounds target various diseases and biological processes .

- Thiazoline Moiety : The 2-imino-1,3-thiazoline core, present in this compound, displays broad-spectrum biological activity. It has been explored as antifungal agents, analgesics, and antibacterial compounds. Additionally, it appears in medicinal compounds used for hypertension, inflammation, and cancer treatment .

Specific Applications

- Platelet Aggregation Inhibition : The compound’s 3-alkyl-3H-thiazolines have demonstrated effective platelet aggregation inhibition, making them potential lead compounds for oral drug development .

- Selective Herbicidal Activity : 2-Acylimino-1,3-thiazolines exhibit bleaching herbicidal activity against weeds in arid regions while maintaining selectivity for crops .

- Anti-HIV-1 Potential : Indole derivatives, including this compound, have been investigated for their anti-HIV-1 activity. Further studies are needed to explore its potential in antiviral drug development .

- Tubulin Polymerization Inhibition : Mechanistic studies suggest that this compound inhibits tubulin polymerization, making it a candidate for developing tubulin-targeting agents .

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The mechanism of action of related compounds often involves blocking or activating their target receptors, resulting in changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

[3-[2-(1H-indol-3-yl)ethylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-15-24(26(30)27-12-11-17-14-28-22-10-6-5-7-18(17)22)21-13-23(32-16(2)29)19-8-3-4-9-20(19)25(21)31-15/h3-10,13-14,28H,11-12H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXMJRJMSPTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2762127.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/no-structure.png)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)

![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)

![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)

![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)